molecular formula C8H18N2O B13170333 N-Ethyl-N-methoxypiperidin-4-amine

N-Ethyl-N-methoxypiperidin-4-amine

Cat. No.: B13170333
M. Wt: 158.24 g/mol
InChI Key: ZNXGROJMPQAHPZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-methoxypiperidin-4-amine typically involves the reaction of piperidine derivatives with ethyl and methoxy groups under controlled conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as hydrogenation, cyclization, and amination, followed by purification techniques like distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-methoxypiperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines, piperidinones, and other heterocyclic compounds .

Scientific Research Applications

N-Ethyl-N-methoxypiperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical drugs targeting various diseases.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-N-methoxypiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-N-methoxypiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity compared to other piperidine derivatives .

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

N-ethyl-N-methoxypiperidin-4-amine

InChI

InChI=1S/C8H18N2O/c1-3-10(11-2)8-4-6-9-7-5-8/h8-9H,3-7H2,1-2H3

InChI Key

ZNXGROJMPQAHPZ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCNCC1)OC

Origin of Product

United States

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